molecular formula C14H14N2O6 B238298 Serine-7-amino-4-methylcoumarin carbamate CAS No. 139262-16-1

Serine-7-amino-4-methylcoumarin carbamate

Cat. No.: B238298
CAS No.: 139262-16-1
M. Wt: 306.27 g/mol
InChI Key: FEZRBFLEXPXGKQ-JTQLQIEISA-N
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Description

Serine-7-amino-4-methylcoumarin carbamate: is a fluorogenic substrate used in biochemical assays. It is composed of L-serine linked to 7-amino-4-methylcoumarin through an O-carbamoyl tether. This compound is particularly valuable in enzymatic studies due to its ability to release 7-amino-4-methylcoumarin, which can be detected via absorbance or fluorescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of serine-7-amino-4-methylcoumarin carbamate involves linking L-serine to 7-amino-4-methylcoumarin through an O-carbamoyl tether. The reaction typically requires specific conditions such as the use of solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetone . The process involves the formation of a carbamate bond between the serine and the coumarin derivative .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods, scaled up for industrial applications. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Serine-7-amino-4-methylcoumarin carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified coumarin derivatives, which can have different fluorescence properties and biological activities .

Scientific Research Applications

Chemistry: In chemistry, serine-7-amino-4-methylcoumarin carbamate is used as a fluorogenic substrate in enzymatic assays. It helps in studying enzyme kinetics and mechanisms by providing a measurable fluorescent signal upon enzymatic cleavage .

Biology: In biological research, this compound is used to study the activity of enzymes such as tryptophanase. It serves as a substrate that releases a fluorescent product, allowing researchers to monitor enzyme activity in real-time .

Medicine: In medical research, this compound is used to screen for enzyme inhibitors. Its fluorescence properties make it a valuable tool in drug discovery and development .

Industry: In industrial applications, this compound is used in the development of diagnostic assays and biochemical sensors. Its ability to produce a detectable signal upon enzymatic action makes it useful in various analytical applications .

Mechanism of Action

The mechanism of action of serine-7-amino-4-methylcoumarin carbamate involves its enzymatic cleavage by specific enzymes such as tryptophanase. The enzyme catalyzes the hydrolysis of the carbamate bond, releasing 7-amino-4-methylcoumarin. This released product can be detected via fluorescence or absorbance, providing a measurable signal that correlates with enzyme activity . The molecular targets and pathways involved include the active sites of the enzymes that interact with the carbamate bond .

Properties

IUPAC Name

(2S)-2-amino-3-[(4-methyl-2-oxochromen-7-yl)carbamoyloxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)16-14(20)21-6-10(15)13(18)19/h2-5,10H,6,15H2,1H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZRBFLEXPXGKQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930410
Record name O-{Hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139262-16-1
Record name Serine-7-amino-4-methylcoumarin carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139262161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-{Hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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